3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

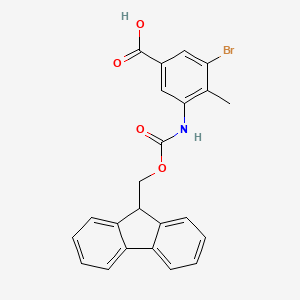

3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile, also known as DTBC, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. DTBC belongs to the thiazepane family of compounds and has been shown to have various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Biosynthesis of Alkaloids

Research into the biosynthesis of cyclopenin and cyclopenol alkaloids from Penicillium cyclopium Westling explores the origins of complex molecules, including those with benzonitrile components. This study elucidates the pathways from basic amino acids to intricate alkaloid structures, highlighting the potential of "3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile" in biosynthetic research and its role in understanding natural product synthesis (Nover & Luckner, 1969).

Cycloaddition Reactions

The study of 1,3-dipolar cycloaddition reactions involving benzonitrile and thiazoline compounds investigates the reactivity and potential for creating novel cyclic compounds. This research underscores the synthetic utility of benzonitrile derivatives in constructing heterocyclic structures, suggesting applications for "this compound" in synthetic organic chemistry and materials science (Obrecht et al., 1982).

Oxidative Cyclizations

The oxidative cyclization of oxopropanenitriles presents a method for synthesizing dihydrofuran-carbonitriles, demonstrating the reactivity of carbonitrile groups in complex organic transformations. This work could inform the development of synthetic methodologies involving "this compound" for the creation of novel organic compounds with potential pharmaceutical applications (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Intramolecular Charge Transfer

Investigations into the photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes reveal the impact of substituents on the electronic properties of complex molecules. Such studies provide insight into the electronic and photophysical behavior of benzonitrile derivatives, suggesting potential applications in designing organic electronic materials and photodynamic therapy agents (Yang et al., 2004).

Magnetic Composite Materials

The development of magnetic composites based on phthalonitrile polymers and chemically bonded iron carbonyl particles highlights the intersection of organic synthesis and materials science. This research points to the utility of benzonitrile derivatives in creating advanced materials with tailored magnetic properties, indicating potential applications in electronics, data storage, and sensor technology (Jia et al., 2011).

Propiedades

IUPAC Name |

3-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c20-14-15-5-4-8-17(13-15)19(22)21-10-9-18(25(23,24)12-11-21)16-6-2-1-3-7-16/h1-8,13,18H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDLRHQMTTXRCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2507691.png)

![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)

![6-Methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2507703.png)

![N-(2-ethyl-6-methylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2507708.png)

![2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2507709.png)